6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine 6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671592
InChI: InChI=1S/C17H18N4/c1-2-4-13(5-3-1)15-6-7-16-19-17(20-21(16)12-15)14-8-10-18-11-9-14/h1-7,12,14,18H,8-11H2
SMILES: C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol

6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

CAS No.:

Cat. No.: VC13671592

Molecular Formula: C17H18N4

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine -

Specification

Molecular Formula C17H18N4
Molecular Weight 278.35 g/mol
IUPAC Name 6-phenyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C17H18N4/c1-2-4-13(5-3-1)15-6-7-16-19-17(20-21(16)12-15)14-8-10-18-11-9-14/h1-7,12,14,18H,8-11H2
Standard InChI Key DDCFCWFAKKPKBN-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4
Canonical SMILES C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4

Introduction

Chemical Properties and Structural Features

The compound’s IUPAC name is 6-phenyl-2-piperidin-4-yl- triazolo[1,5-a]pyridine, and its canonical SMILES string is C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4 . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₈N₄
Molecular Weight278.35 g/mol
XLogP3-AA2.5 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The piperidinyl group enhances solubility and membrane permeability, while the planar triazolopyridine core facilitates π-π stacking interactions with biological targets .

Synthesis and Optimization Strategies

Cyclization-Based Routes

The synthesis typically involves cyclization reactions between hydrazine derivatives and pyridine precursors. For example:

  • Intermediate Formation: Reacting γ-butyrolactone with aminoguanidine carbonate yields a triazole intermediate, which undergoes condensation with ethyl acetoacetate to form the pyrimidine ring .

  • Functionalization: Chlorination at position 7 using phosphorus oxychloride, followed by nucleophilic substitution with anilines or piperidine derivatives, introduces diversity .

Recent Advances

A novel approach utilizes microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >80% . Key optimization parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature150°C+15%
CatalystCuI/1,10-phenanthroline+20%
SolventDMF+10%

Pharmacological Activities

CompoundIC₅₀ (HT-1080)IC₅₀ (Bel-7402)Mechanism
Triazolopyrimidine6.1 μM12.3 μMTopoisomerase II inhibition
Piperidinyl analog4.8 μM9.7 μMCDK4/6 inhibition

The piperidinyl moiety in 6-phenyl-2-(piperidin-4-yl)- triazolo[1,5-a]pyridine may enhance binding to kinase ATP pockets via hydrophobic interactions .

Immunomodulatory Effects

As a RORγt inverse agonist, this scaffold suppresses IL-17A production (IC₅₀ = 28 nM), showing promise for autoimmune diseases like psoriasis .

Antiviral Activity

Piperidinyl-substituted triazolopyrimidines exhibit anti-HIV-1 activity (EC₅₀ = 0.8 μM) by targeting viral reverse transcriptase .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Piperidinyl Group: N-Methylation improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h) .

  • Phenyl Ring: Electron-withdrawing groups (e.g., -CF₃) at the para position enhance potency 3-fold .

  • Triazole Core: Replacement with imidazole reduces affinity by 90%, highlighting the importance of nitrogen positioning .

Applications in Drug Discovery

Therapeutic AreaLead CandidateDevelopment Stage
OncologyTP-548 (analog)Preclinical
AutoimmunityRORγt-IN-3Phase I
VirologyHIV-RT Inhibitor 12bLead Optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator